molecular formula C20H29N3O3 B2457730 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 953248-69-6

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2457730
CAS No.: 953248-69-6
M. Wt: 359.47
InChI Key: VZQTYSAMTQAGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, bases such as sodium hydride

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperidine derivatives.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring with a cyclopentyl group and an oxalamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-26-18-9-5-4-8-17(18)22-20(25)19(24)21-14-15-10-12-23(13-11-15)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQTYSAMTQAGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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